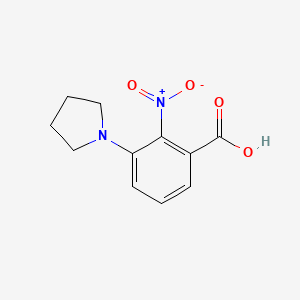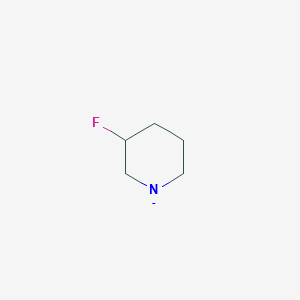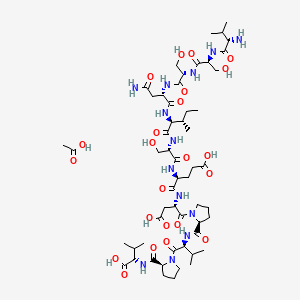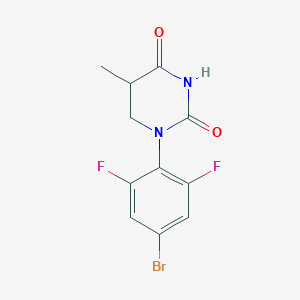
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a nitro group and a pyrrolidine ring attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .
化学反应分析
Types of Reactions: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid can undergo several types of chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2-Amino-3-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-Nitro-3-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific proteins or enzymes, influencing its biological activity .
相似化合物的比较
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid: Similar structure but with the nitro group at a different position, leading to different reactivity and biological properties.
3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide: Contains a sulfonamide group, offering different pharmacological profiles.
Uniqueness: 2-Nitro-3-(pyrrolidin-1-yl)benzoic acid is unique due to the specific positioning of the nitro and pyrrolidine groups, which can significantly influence its chemical reactivity and biological interactions. This distinct structure allows for targeted applications in various research fields.
属性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
2-nitro-3-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)8-4-3-5-9(10(8)13(16)17)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,14,15) |
InChI 键 |
GOCQBPSZKXMUNC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)


